Revefenacin

Übersicht

Beschreibung

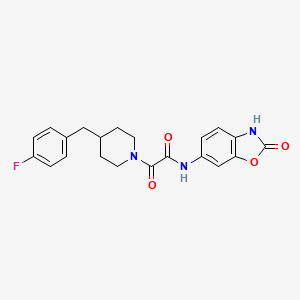

Revefenacin, sold under the brand name Yupelri, is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting muscarinic antagonist that is administered via inhalation. This compound was developed by Theravance Biopharma and is marketed by Mylan. It was approved for use in the United States in 2018 .

Wissenschaftliche Forschungsanwendungen

Revefenacin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von lang wirkenden Muskarin-Antagonisten zu untersuchen.

Biologie: this compound wird in biologischen Studien verwendet, um seine Interaktion mit Muskarinrezeptoren zu verstehen.

Medizin: Es wird ausgiebig für seine therapeutischen Wirkungen bei der Behandlung von COPD und anderen Atemwegserkrankungen untersucht.

Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung von Inhalationstherapien eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als lang wirkender Muskarin-Antagonist wirkt. Es hemmt kompetitiv und reversibel die Wirkung von Acetylcholin an Muskarinrezeptoren, insbesondere den M3-Rezeptoren in der glatten Bronchialmuskulatur. Diese Hemmung führt zur Bronchodilatation, was zur Linderung der COPD-Symptome beiträgt. Die Verbindung hat eine hohe Affinität zu Muskarinrezeptoren und dissoziiert langsam, wodurch eine anhaltende bronchodilatatorische Wirkung erzielt wird .

Wirkmechanismus

Target of Action

Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA) . It demonstrates similar affinity for the different subtypes of muscarinic receptors (M1 to M5) . These receptors are found in the airways of the lungs .

Mode of Action

This compound acts as an antagonist at muscarinic receptors, specifically inhibiting the M3 receptor . This inhibition prevents the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . By blocking this action, this compound induces bronchodilation, or the relaxation of bronchial muscles, which helps to improve airflow to the lungs .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the muscarinic acetylcholine pathway in the lungs. By blocking the M3 muscarinic receptors, this compound prevents the bronchoconstrictive effects of acetylcholine, leading to bronchodilation . This effect is dose-dependent and can last longer than 24 hours .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized . The major metabolic pathway for this compound is hydrolysis to the metabolite THRX-195518 (M2), and both this compound and THRX-195518 undergo hepatic-biliary and fecal elimination after oral or intravenous administration with negligible renal excretion . The absolute bioavailability of oral this compound is low (2.8%) .

Result of Action

The primary result of this compound’s action is sustained, long-acting bronchodilation . In clinical trials, treatment with this compound resulted in statistical improvements in pulmonary function . This compound was also demonstrated to have efficacy similar to that of tiotropium .

Action Environment

The action of this compound is influenced by the environment within the lungs. The effectiveness of this compound may be influenced by the severity of the patient’s COPD, as well as other factors such as concomitant use of other bronchodilators .

Biochemische Analyse

Biochemical Properties

Revefenacin is a long-acting muscarinic antagonist which competitively and reversibly inhibits the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle, causing bronchodilation . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .

Cellular Effects

This compound has been reported to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, this compound demonstrated to be of a long duration of action and low systemic exposure in patients with COPD .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle . This inhibition leads to bronchodilation, providing relief for patients with COPD .

Temporal Effects in Laboratory Settings

This compound has been shown to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, it demonstrated a long duration of action and low systemic exposure in patients with COPD

Metabolic Pathways

This compound presents a high metabolic liability producing a rapid metabolic turnover after being distributed from the lung . This metabolic process is done primarily via enzymatic hydrolysis via CYP2D6 to its major hydrolytic metabolite THRX-195518 .

Transport and Distribution

After intravenous administration of this compound, the reported volume of distribution is 218 L which suggests an extensive distribution to the tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Revefenacin involves multiple steps, starting from readily available starting materials. The process includes the formation of a biphenyl carbamate structure, which is a key feature of the compound. The synthetic route typically involves the following steps:

- Formation of the biphenyl core.

- Introduction of the carbamate group.

- Formation of the tertiary amine.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reaction. The process also involves purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Revefenacin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der tertiären Aminogruppe.

Reduktion: Reduktionsreaktionen können an der Carbamategruppe auftreten.

Substitution: Substitutionsreaktionen können am Biphenylkern stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von N-Oxiden führen, während Reduktion zur Bildung von sekundären Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Revefenacin ist unter den lang wirkenden Muskarin-Antagonisten aufgrund seiner einmal täglichen Dosierung und der nebulierten Verabreichung einzigartig. Ähnliche Verbindungen umfassen:

Tiotropium: Ein weiterer lang wirkender Muskarin-Antagonist, der bei COPD eingesetzt wird, wird jedoch über einen Trockenpulverinhalator verabreicht.

Glycopyrrolat: Eine quartäre Ammoniumverbindung, die bei COPD eingesetzt wird, weist jedoch eine andere chemische Struktur und ein anderes pharmakokinetisches Profil auf.

Aclidinium: Ein lang wirkender Muskarin-Antagonist mit einer kürzeren Wirkdauer im Vergleich zu this compound.

Die einzigartige Struktur von this compound und die lange Dissoziationshalbwertszeit vom M3-Rezeptor ermöglichen es, eine anhaltende Bronchodilatation mit weniger antimuskarinischen Nebenwirkungen zu erzeugen .

Eigenschaften

IUPAC Name |

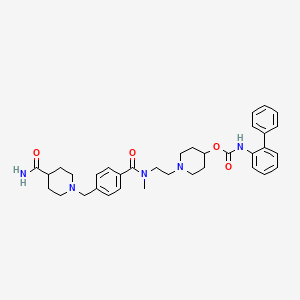

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWDCIFZSGNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027775 | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 1 mg/ml | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864750-70-9 | |

| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revefenacin [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

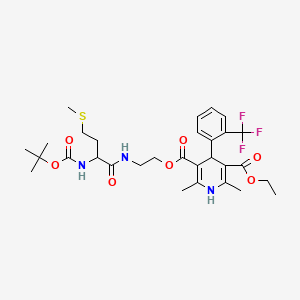

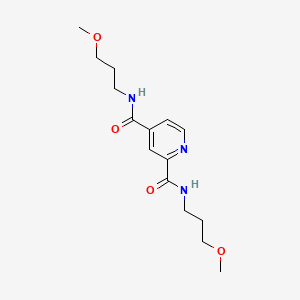

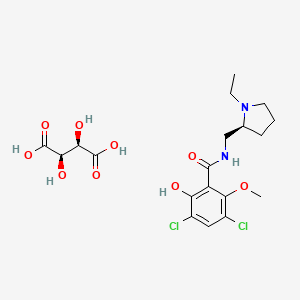

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

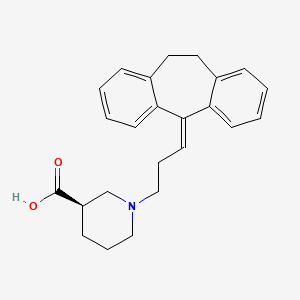

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Revefenacin?

A1: this compound is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]

Q2: How does this compound's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?

A2: this compound demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making this compound's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]

Q3: What are the downstream effects of this compound binding to M3 receptors in the airways?

A3: By blocking acetylcholine's action on M3 receptors, this compound inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]

Q4: What is the molecular structure of this compound?

A4: this compound possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []

Q5: Has the compatibility of this compound with other drugs been investigated?

A5: Yes, a study assessed the physicochemical compatibility of this compound inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []

Q6: What is the absorption profile of this compound?

A6: this compound exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]

Q7: How is this compound metabolized?

A7: The primary metabolic pathway for this compound is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both this compound and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []

Q8: Does the metabolite THRX-195518 contribute significantly to this compound's pharmacological activity?

A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to this compound. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled this compound administration. []

Q9: Does renal or hepatic impairment affect this compound's pharmacokinetics?

A9: While systemic exposure to this compound increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled this compound administration, and favorable safety profile. []

Q10: What preclinical studies were conducted to evaluate this compound's pharmacological activity?

A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that this compound potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []

Q11: What were the primary endpoints in the phase 3 clinical trials evaluating this compound's efficacy in COPD patients?

A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []

Q12: What were the key findings regarding this compound's efficacy in these phase 3 trials?

A12: Both the 88 μg and 175 μg doses of this compound demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []

Q13: Did this compound demonstrate efficacy in COPD patients with different levels of disease severity?

A13: Subgroup analyses of the phase 3 trials indicated that this compound improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]

Q14: Did this compound demonstrate efficacy in COPD patients already receiving other therapies?

A14: this compound demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []

Q15: What is the safety profile of this compound based on clinical trial data?

A15: this compound was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]

Q16: What is the rationale for delivering this compound via nebulization?

A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []

Q17: How does the lung deposition of this compound delivered via nebulizer compare to that of other inhaled LAMAs?

A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for this compound delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized this compound may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []

Q18: Has the impact of this compound on patient-reported outcomes been evaluated?

A18: Yes, clinical trials have assessed the impact of this compound on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in this compound-treated patients compared to placebo. [, , , ]

Q19: Have any studies examined the cost-effectiveness of this compound compared to other COPD treatments?

A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of this compound compared to Tiotropium in the treatment and management of COPD. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)

![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)